LAS38096
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Overview
Description
Chemical Reactions Analysis
LAS38096 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives of the compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
LAS38096 has gained significant attention in scientific research due to its potential therapeutic and environmental applications. In chemistry, it is used as a research tool to study enzyme inhibition and protein degradation pathways. In biology and medicine, it is investigated for its potential to treat neurodegenerative diseases, cancer, and other conditions involving UCH-L1. The compound’s ability to inhibit UCH-L1 makes it a valuable candidate for drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of LAS38096 involves the inhibition of UCH-L1 by binding to the enzyme-substrate complex. This inhibition prevents the hydrolysis of ubiquitin from ubiquitinated proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular homeostasis.
Comparison with Similar Compounds
LAS38096 is unique in its selective and uncompetitive inhibition of UCH-L1. Similar compounds include other UCH-L1 inhibitors, such as LDN-57444 and LDN-91946. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific targeting of the enzyme-substrate complex, making it a valuable tool for studying UCH-L1-related pathways and developing therapeutic interventions.
Properties
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 |
Source
|
Record name | UNII-168SF9F04E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 |
Source
|
Record name | LAS-38096 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-168SF9F04E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAS-38096 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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